2-(1H-Indol-7-yl)acetic acid
Overview
Description
2-(1H-Indol-7-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
2-(1H-Indol-7-yl)acetic acid, also known as indole-3-acetic acid (IAA), is a derivative of indole . It is known to target interleukin-2 , a cytokine signaling molecule in the immune system. Interleukin-2 plays a crucial role in the body’s natural response to microbial infection and in discriminating between foreign (non-self) and self.
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors . This suggests that this compound may interact with its targets, such as interleukin-2, leading to changes in the function of these targets.
Biochemical Pathways
Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that this compound may be involved in the tryptophan degradation pathway. The downstream effects of this pathway could include the regulation of plant growth and development.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, thermal decomposition can lead to the release of irritating gases and vapors . Therefore, it is recommended to keep the compound and its containers away from heat and sources of ignition . Additionally, it is advised to handle the compound with protective gloves/clothing and eye/face protection, and to avoid breathing its dust/fume/gas/mist/vapors/spray . The compound should be used only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
2-(1H-Indol-7-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the metabolism of tryptophan, such as tryptophan decarboxylase and tryptophan hydroxylase . These interactions are essential for the synthesis and degradation of indole derivatives, influencing various physiological processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to induce cell elongation and division in plant cells, which is crucial for plant growth and development . Additionally, it serves as a signaling molecule necessary for the development of plant organs and coordination of growth .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It enters the cell nucleus and binds to a protein complex composed of a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). This binding results in the ubiquitination of Aux/IAA proteins, leading to changes in gene expression and subsequent physiological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can induce cell elongation and division over extended periods, contributing to sustained plant growth and development . Its stability and degradation rates may vary depending on environmental conditions and experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as promoting cell growth and development. At higher doses, it can cause toxic or adverse effects, including mutagenic and carcinogenic properties . These threshold effects highlight the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the metabolism of tryptophan. It is produced through the degradation of tryptophan in higher plants, primarily via the indole-3-pyruvic acid pathway . This metabolic pathway involves various enzymes and cofactors that facilitate the conversion of tryptophan to indole derivatives, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For instance, it can be transported to the cell nucleus, where it exerts its effects on gene expression and cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and ensuring its effective function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-7-yl)acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indol-7-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
2-(1H-Indol-7-yl)acetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A well-known plant hormone involved in growth and development.
Indole-2-carboxylic acid: Another indole derivative with distinct biological activities.
Uniqueness
2-(1H-Indol-7-yl)acetic acid is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
IUPAC Name |
2-(1H-indol-7-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-9(13)6-8-3-1-2-7-4-5-11-10(7)8/h1-5,11H,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSAWRXCIVESQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CC(=O)O)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593065 | |
Record name | (1H-Indol-7-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39689-63-9 | |
Record name | (1H-Indol-7-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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